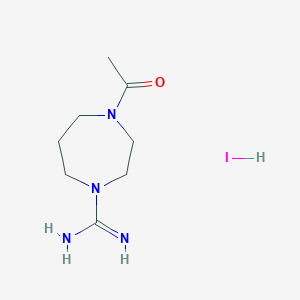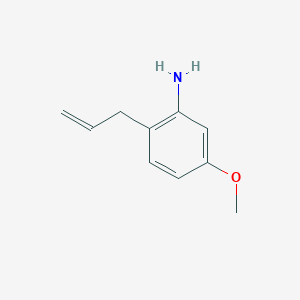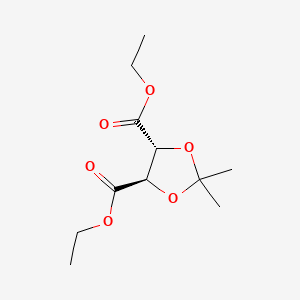
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Overview
Description
Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a molecular weight of 246.26 g/mol. The storage conditions for this compound are in an inert atmosphere at 2-8°C. Unfortunately, other physical and chemical properties like boiling point, density, refractive index, solubility, and optical activity are not available .Scientific Research Applications
Chiral Diamines Synthesis
(4R,5R)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has been used in the synthesis of new chiral diamines, which have potential applications in complex formation with metal ions like cobalt chloride. This application demonstrates the role of this compound in producing chiral carbon and nitrogen atoms, crucial in various chemical synthesis processes (Shainyan et al., 2002).
Structural Studies
Structural analysis of derivatives of this compound, such as (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, has been performed, revealing insights into their conformational properties. These studies are significant for understanding molecular interactions and designing molecules with specific properties (Irurre et al., 1992).
Polymerization Catalysts
The compound has been utilized in polymerization processes. For instance, its use in catalyzing the polymerization of olefins, particularly in the presence of metal complexes, highlights its role in producing polymers with specific molecular properties (Rishina et al., 2011).
Synthesis of Aromatic Compounds
This compound serves as a precursor in synthesizing various aromatic compounds. Its reactions with different reagents lead to the formation of compounds with unique structural and chemical properties, useful in various chemical industries (Bohman et al., 2011).
Anticancer Research
A derivative of this compound, specifically a water-soluble 4S,5S-derivative, has shown potential in anticancer research. Its interaction with DNA, cytotoxicity against cancer cell lines, and preliminary side-effect evaluations in animal models indicate its potential as a therapeutic agent (Liu et al., 2014).
Mechanism of Action
The mechanism of action for this compound is not specified in the available resources.
Properties
IUPAC Name |
diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNKHXZIPATURB-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](OC(O1)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975191 | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59779-75-8 | |
| Record name | Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

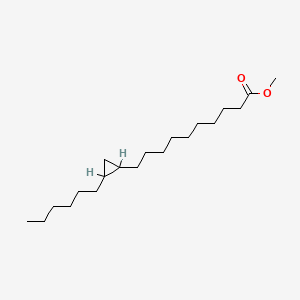
![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)



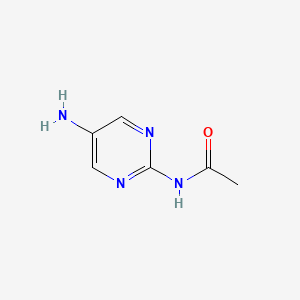
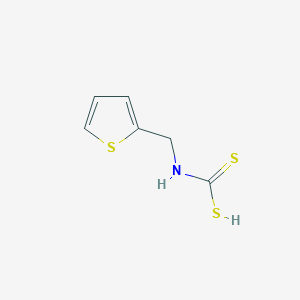

![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)
